4-Chloro-2-(1-chloroethyl)-6-methylpyrimidine
Description
Properties
IUPAC Name |
4-chloro-2-(1-chloroethyl)-6-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl2N2/c1-4-3-6(9)11-7(10-4)5(2)8/h3,5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNHVODQBKSRJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C(C)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Chloro-2-(1-chloroethyl)-6-methylpyrimidine (CAS No. 1263211-72-8) is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on anti-inflammatory properties, cytotoxicity, and structure-activity relationships (SARs) based on diverse research findings.
Chemical Structure and Properties
This compound belongs to the pyrimidine class of compounds, characterized by a pyrimidine ring substituted with chlorine and methyl groups. The structural formula can be represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 183.06 g/mol |
| Melting Point | Data not available |
| Solubility | Soluble in organic solvents |
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including this compound. In vitro assays have demonstrated that this compound can inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation.
- Case Study : A study evaluating various pyrimidine derivatives reported that compounds similar to this compound exhibited significant COX-2 inhibition, with IC50 values comparable to the standard anti-inflammatory drug celecoxib (IC50 = 0.04 μmol) .
Cytotoxicity and Anticancer Activity
The cytotoxic effects of this compound have also been investigated. Research indicates that certain pyrimidine derivatives can induce apoptosis in cancer cell lines.
- Research Findings : In studies assessing the cytotoxicity of related compounds against various cancer cell lines, IC50 values were reported in the micromolar range, indicating potential for further development as anticancer agents . For instance, related compounds showed IC50 values ranging from 0.01 μM to 49.85 μM against different cancer cell lines .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. Modifications to the chemical structure can significantly influence their pharmacological properties.
- Key Findings :
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, it is beneficial to compare it with other related compounds:
| Compound | Structure | COX-2 Inhibition (IC50) | Cytotoxicity (IC50) |
|---|---|---|---|
| Celecoxib | - | 0.04 μmol | Not applicable |
| Compound A (similar derivative) | 0.04 μmol | 49.85 μM | |
| Compound B | Not reported | 0.01 μM |
Comparison with Similar Compounds
Substituent Variations at the 2-Position
Key analogs differ in the substituent at position 2, which critically influences reactivity, stability, and bioactivity:
Key Observations:
- Reactivity : Chloroethyl and methanesulfonyl groups are more electrophilic, favoring alkylation or nucleophilic attacks, whereas pyrazolyl groups enhance hydrogen-bonding interactions .
- Biological Activity : Pyrazolyl derivatives (e.g., CyPPA analogs) show subtype-selective modulation of KCa2 channels, while fluorophenyl variants may target CNS disorders .
Pharmacological and Toxicological Profiles
- Alkylating Potential: The 1-chloroethyl group may act as an alkylating agent, akin to nitrosoureas (e.g., 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea), which degrade to form DNA-crosslinking species .
- Toxicity : Chloroethyl groups could generate reactive intermediates (e.g., ethylene carbocations), necessitating careful toxicity profiling .
Preparation Methods
Preparation of Key Intermediate: 4-Chloro-2,6-dimethylpyrimidine
A closely related compound, 4-Chloro-2,6-dimethylpyrimidine, serves as a precursor or structural analog in the synthesis of the target compound. Its preparation method is well-documented and provides insight into the chlorination and methylation steps relevant to 4-Chloro-2-(1-chloroethyl)-6-methylpyrimidine.
Synthetic Route Summary:
| Step | Reactants | Conditions | Product | Yield/Notes |
|---|---|---|---|---|
| 1 | Methyl acetoacetate + Acetamidine hydrochloride | Reflux in methanol with potassium hydroxide | 4-Hydroxy-2,6-dimethylpyrimidine (crude) | Isolated as white solid after filtration and washing |
| 2 | 4-Hydroxy-2,6-dimethylpyrimidine + Phosphorus oxychloride + Triethylamine | Reflux overnight | 4-Chloro-2,6-dimethylpyrimidine | Purified by extraction, drying, and low-temperature distillation; yield approx. 105 g from 181 g intermediate |
- The initial pyrimidine ring is formed by condensation of methyl acetoacetate and acetamidine hydrochloride under alkaline reflux.
- Chlorination at the 4-position is achieved by refluxing the 4-hydroxy intermediate with phosphorus oxychloride and triethylamine, which acts as a base to facilitate substitution.
- The reaction mixture is quenched in ice water, and pH is adjusted to weakly alkaline (pH 8-9) using potassium hydroxide to optimize extraction and purification.
- The product is volatile and requires careful low-temperature rotary evaporation and silica gel purification.
This method is characterized by simplicity, good yields, and uses readily available reagents.
Alternative Synthetic Routes and Related Compounds
Other pyrimidine derivatives such as 2-Amino-4-chloro-6-methylpyrimidine are synthesized by chlorination of 6-methylisocytosine with phosphorus oxychloride under reflux, followed by neutralization and crystallization. This demonstrates the utility of phosphorus oxychloride as a chlorinating agent in pyrimidine chemistry.
Similarly, synthetic methods for 4-chloro-2-methylpyrimidine involve chlorination of methyl-substituted pyrimidines, reinforcing the general strategy of chlorination at the 4-position post-ring formation.
Summary Table of Preparation Steps for this compound
| Step No. | Reaction | Reagents & Conditions | Product | Remarks |
|---|---|---|---|---|
| 1 | Pyrimidine ring formation | Methyl acetoacetate + Acetamidine hydrochloride + KOH, reflux in methanol | 4-Hydroxy-2,6-dimethylpyrimidine | Intermediate for chlorination |
| 2 | Chlorination at 4-position | Phosphorus oxychloride + Triethylamine, reflux overnight | 4-Chloro-2,6-dimethylpyrimidine | Purified by extraction and drying |
| 3 | Introduction of 1-chloroethyl group | Radical chlorination (e.g., NCS) or alkylation with chloroethyl halide | This compound | Requires controlled conditions to avoid side products |
Research Findings and Notes
- The use of phosphorus oxychloride is a consistent and effective method for chlorination at the 4-position of pyrimidines.
- Potassium hydroxide serves as a base in ring formation and pH adjustment during work-up.
- Triethylamine acts as a base to facilitate chlorination and neutralize HCl generated during the reaction.
- Low temperatures during quenching and drying are critical due to the volatility and sensitivity of the chlorinated products.
- The synthesis of the 1-chloroethyl substituent is less documented but can be inferred from standard halogenation and alkylation protocols in heterocyclic chemistry.
- Purification often involves ethyl acetate extraction, washing with brine, drying over anhydrous sodium sulfate, and silica gel chromatography.
The preparation of this compound involves a strategic sequence of pyrimidine ring construction, selective chlorination, and introduction of the chloroethyl substituent. The key step is the chlorination of the 4-hydroxy intermediate with phosphorus oxychloride and triethylamine under reflux, followed by careful work-up to isolate the chlorinated pyrimidine core. Subsequent functionalization at the 2-position with a chloroethyl group requires controlled halogenation or alkylation methods.
This methodology is supported by patent literature and chemical synthesis reports that emphasize the use of common reagents, manageable reaction conditions, and purification techniques suitable for scale-up and medicinal chemistry applications.
Q & A
Q. What are the optimized synthetic routes for 4-Chloro-2-(1-chloroethyl)-6-methylpyrimidine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or halogenation reactions. For example, substituting a chloroethyl group at the 2-position of a pyrimidine core requires reagents like sodium methoxide in methanol or ethanol under reflux. Temperature control (60–80°C) and inert atmospheres (N₂/Ar) are critical to prevent side reactions such as oxidation or decomposition. Reaction yields (60–85%) depend on stoichiometric ratios of reactants and purification techniques like column chromatography .
Table 1 : Common Reagents and Conditions
| Reaction Type | Reagents/Conditions | Yield Range |
|---|---|---|
| Substitution | NaOMe/MeOH, 70°C | 65–80% |
| Chlorination | Cl₂ gas, AlCl₃ | 70–85% |
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Peaks for the methyl group (δ ~2.5 ppm, singlet) and chloroethyl group (δ ~4.3 ppm, quartet) confirm substitution patterns.
- IR : Absorbances at 650–750 cm⁻¹ (C-Cl stretch) and 1550–1600 cm⁻¹ (pyrimidine ring vibrations) validate functional groups.
- MS : Molecular ion peaks at m/z 191 (M⁺) and fragmentation patterns (e.g., loss of Cl⁻) align with the molecular formula C₇H₈Cl₂N₂ .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods, nitrile gloves, and protective eyewear. Avoid inhalation/contact; store separately from oxidizing agents. Waste must be neutralized with 10% NaOH before disposal. Emergency protocols include rinsing exposed skin with water for 15 minutes and using activated charcoal for accidental ingestion .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in the reactivity of the chloroethyl substituent during nucleophilic substitution?
- Methodological Answer : Kinetic isotope effect (KIE) experiments and DFT calculations can distinguish between SN1 and SN2 pathways. For instance, a primary KIE (kH/kD > 1) suggests a bimolecular mechanism. Competing elimination pathways (e.g., E2) may arise under high-base conditions (e.g., KOtBu), requiring GC-MS to detect alkene byproducts .
Q. What strategies reconcile conflicting biological activity data (e.g., antimicrobial vs. cytotoxic effects) in pharmacological studies?
- Methodological Answer : Dose-response assays (IC₅₀ vs. MIC) and selectivity indices (SI = cytotoxic IC₅₀ / antimicrobial MIC) clarify specificity. For example, SI > 10 indicates therapeutic potential. Confounding factors (e.g., solvent toxicity in DMSO controls) must be ruled out via parallel solvent-only assays .
Q. How do computational docking studies predict binding interactions between this compound and target enzymes (e.g., kinases)?
- Methodological Answer : Tools like GOLD or AutoDock assess binding affinities using genetic algorithms. Key parameters include:
- Hydrogen bonding : Chloroethyl groups may interact with catalytic lysine residues.
- Van der Waals interactions : Methyl and pyrimidine groups fit hydrophobic pockets.
Validate predictions with mutagenesis (e.g., K→A mutants) and SPR binding assays .
Table 2 : Docking Scores vs. Experimental IC₅₀
| Target Protein | Docking Score (kcal/mol) | Experimental IC₅₀ (µM) |
|---|---|---|
| Kinase A | -9.2 | 0.45 |
| Kinase B | -7.8 | 5.3 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
